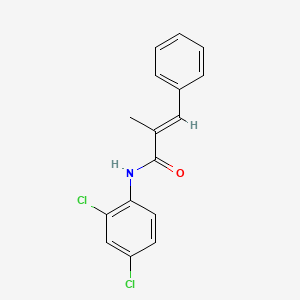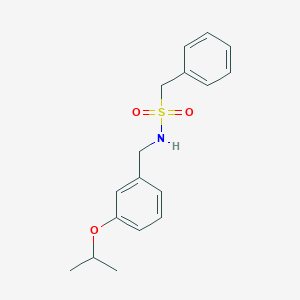![molecular formula C15H15N3O2 B4853101 2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4853101.png)
2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPI, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of MPPI is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. MPPI has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. MPPI has also been reported to modulate the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MPPI has been reported to exhibit different biochemical and physiological effects, depending on the concentration and the experimental conditions. In vitro studies have shown that MPPI can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of certain enzymes and signaling pathways. In vivo studies have shown that MPPI can reduce inflammation, inhibit tumor growth, and improve the survival of animals in different models of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPPI has several advantages for lab experiments, including its availability, its stability, and its versatility. MPPI can be easily synthesized using different methods, and it can be stored for long periods without significant degradation. MPPI can also be used as a building block for the synthesis of new compounds with interesting properties. However, MPPI also has some limitations, including its low solubility in water, its potential toxicity, and its limited bioavailability. These limitations should be taken into consideration when designing experiments involving MPPI.
Zukünftige Richtungen
There are several future directions for the study of MPPI, including the optimization of its synthesis method, the exploration of its potential applications in different fields, and the elucidation of its mechanism of action. In medicinal chemistry, MPPI can be further modified to improve its potency, selectivity, and pharmacokinetic properties. In material science, MPPI can be used as a building block for the synthesis of new materials with specific properties, such as conductivity, magnetism, and luminescence. In organic synthesis, MPPI can be used as a starting material for the synthesis of new compounds with potential applications in different fields. Further studies are also needed to elucidate the mechanism of action of MPPI and to identify its molecular targets in different cells and tissues.
Conclusion:
In conclusion, 2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. MPPI can be synthesized using different methods, and it has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities. The mechanism of action of MPPI is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. MPPI has several advantages for lab experiments, including its availability, its stability, and its versatility, but it also has some limitations that should be taken into consideration. Further studies are needed to optimize the synthesis method, explore the potential applications, and elucidate the mechanism of action of MPPI.
Wissenschaftliche Forschungsanwendungen
MPPI has been studied for its potential applications in different fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MPPI has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In material science, MPPI has been used as a building block for the synthesis of new materials with interesting properties. In organic synthesis, MPPI has been used as a starting material for the synthesis of new compounds with potential applications in different fields.
Eigenschaften
IUPAC Name |
2-[3-(3-methylpyrazol-1-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-7-10-17(16-11)8-4-9-18-14(19)12-5-2-3-6-13(12)15(18)20/h2-3,5-7,10H,4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZREJSSDBUZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylbutyl)-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4853027.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853047.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-naphthyloxy)ethyl]thiourea](/img/structure/B4853052.png)

![3-methyl-N-[3-(4-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4853062.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4853068.png)
![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)

![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
![2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4853097.png)


![2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4853116.png)
![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4853117.png)